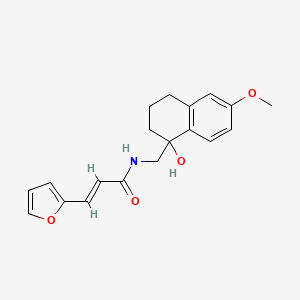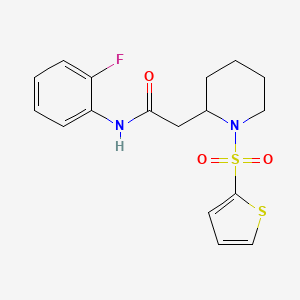![molecular formula C13H23ClN2O2 B2692710 Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride CAS No. 2248345-24-4](/img/structure/B2692710.png)
Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride” is a chemical compound with the IUPAC name cyclopropyl (3-oxa-7,10-diazaspiro [5.6]dodecan-7-yl)methanone hydrochloride . It has a molecular weight of 274.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H22N2O2.ClH/c16-12 (11-1-2-11)15-8-7-14-6-3-13 (15)4-9-17-10-5-13;/h11,14H,1-10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Scientific Research Applications
Cyclopropenone Oximes and Isocyanates Reaction
Cyclopropenone oximes, including derivatives like 2,3-Diphenyl- and 2-methyl-3-phenylcyclopropenone oxime hydrochlorides, have been studied for their reactions with isocyanates. This reaction yields 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the chemical reactivity and potential synthetic utility of cyclopropenone and related compounds in producing spirocyclic structures (H. Yoshida et al., 1988). Similarly, the synthesis of novel 4,6-Diazaspiro[2.3]hex-1-en-5-ones by reacting Diphenylcyclopropenone Oxime with isocyanates underlines the versatility of cyclopropenone oximes in creating complex molecular architectures (H. Yoshida et al., 1987).
Conversion of Ketones to Oxime Derivatives
Research on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives emphasizes the importance of structural modification in enhancing biological activity or facilitating further chemical transformations. Such studies contribute to the development of new synthetic methods and the exploration of compounds' reactivity and functionalization (Mahbubur Rahman et al., 2013).
Cyclopropane Amino Acids Synthesis
The preparation of cyclopropane amino acids using aryl and unsaturated diazo compounds demonstrates the synthetic potential of cyclopropane derivatives. This method highlights the utility of cyclopropane and related structures in synthesizing biologically relevant compounds, such as amino acid derivatives, which could have applications in medicinal chemistry (L. A. Adams et al., 2003).
Spirocyclic Oxindoles Synthesis
The development of novel approaches for the synthesis of diversely functionalized spirocyclic oxindoles, using carbonyl-addition/cyclization reaction sequences, illustrates the strategic manipulation of spirocyclic structures for the creation of complex molecules. These methodologies are crucial for advancing drug discovery and developing new materials (B. Alcaide et al., 2006).
Safety and Hazards
properties
IUPAC Name |
cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c16-12(11-1-2-11)15-8-7-14-6-3-13(15)4-9-17-10-5-13;/h11,14H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCWXMXLWVGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCCC23CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)

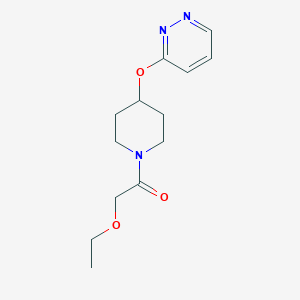
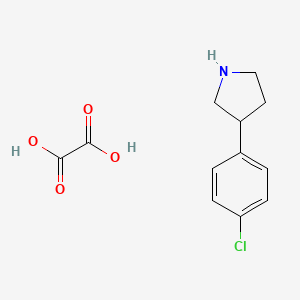
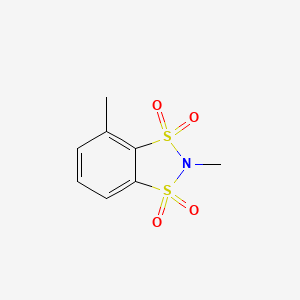
![2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2692637.png)


![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)

![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)
